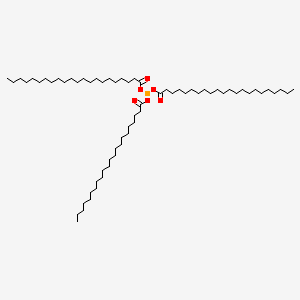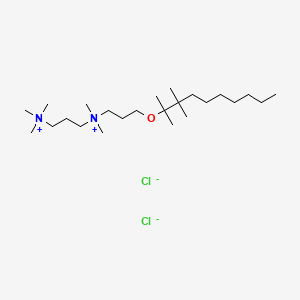
1,3-Propanediaminium, N,N,N,N',N'-pentamethyl-N'-(3-((tetramethylnonyl)oxy)propyl)-, dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a tetramethylnonyl group, contributing to its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride typically involves the quaternization of a tertiary amine. The process generally includes the following steps:
Starting Materials: The synthesis begins with 1,3-diaminopropane and a suitable alkylating agent, such as methyl chloride.
Quaternization Reaction: The tertiary amine undergoes quaternization in the presence of an alkyl halide, such as tetramethylnonyl chloride, under controlled temperature and pressure conditions.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process, and advanced purification techniques are employed to meet industry standards.
化学反应分析
Types of Reactions
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of various by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the chloride ions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different quaternary ammonium salts, while oxidation can produce various oxidized derivatives.
科学研究应用
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a disinfectant and to maintain sterile conditions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, fabric softeners, and disinfectants due to its surfactant properties.
作用机制
The mechanism of action of 1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and antimicrobial agent.
相似化合物的比较
Similar Compounds
- N,N,N,N’,N’-Pentamethyl-N’-octadecyl-1,3-propanediaminium dichloride
- N,N,N,N’,N’-Pentamethyl-N’-octyl-1,3-propanediaminium dichloride
Uniqueness
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride is unique due to its specific structure, which includes a tetramethylnonyl group. This structural feature imparts distinct surfactant properties, making it particularly effective in applications requiring strong interaction with lipid membranes.
属性
CAS 编号 |
69089-42-5 |
|---|---|
分子式 |
C24H54Cl2N2O |
分子量 |
457.6 g/mol |
IUPAC 名称 |
dimethyl-[3-(trimethylazaniumyl)propyl]-[3-(2,3,3-trimethyldecan-2-yloxy)propyl]azanium;dichloride |
InChI |
InChI=1S/C24H54N2O.2ClH/c1-11-12-13-14-15-18-23(2,3)24(4,5)27-22-17-21-26(9,10)20-16-19-25(6,7)8;;/h11-22H2,1-10H3;2*1H/q+2;;/p-2 |
InChI 键 |
NJSRSUHUORSOMG-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC(C)(C)C(C)(C)OCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
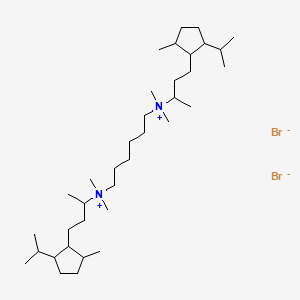
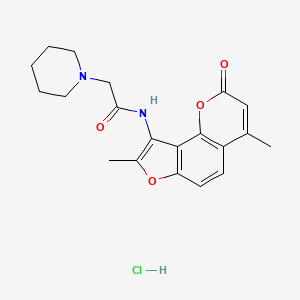
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
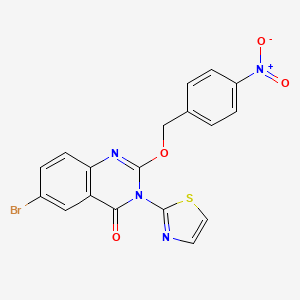
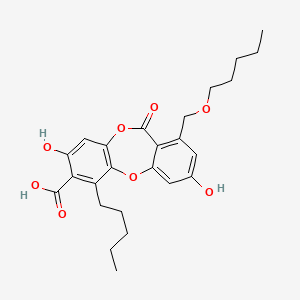
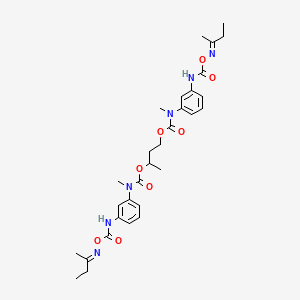
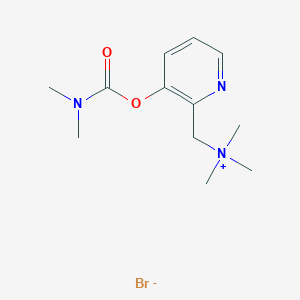
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)

